molecular formula C20H20N2O4 B4557914 5-[(4-ethoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide

5-[(4-ethoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide

Cat. No. B4557914
M. Wt: 352.4 g/mol
InChI Key: QEAZZHRTFVWARC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds structurally related to "5-[(4-ethoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide," involves the preparation and evaluation of various substituents to enhance specific activities. For instance, the synthesis of benzamide derivatives with gastrokinetic activity involved modifying the N-4 substituent with phenoxyalkyl groups, demonstrating the importance of structural variation in achieving potent biological activity (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure analysis of related compounds, such as 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, reveals significant insights into the planarity of the pyrimidine rings and their substituent atoms. Such studies highlight the polarization of electronic structures and the formation of hydrogen-bonded sheets, which are crucial for understanding the compound's reactivity and interaction with biological targets (Trilleras et al., 2009).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related chemical reactions, such as the ring opening followed by ring closure reactions of benzofuran derivatives, leading to the synthesis of novel compounds. These reactions illustrate the compound's potential for chemical transformations and the creation of new derivatives with varied properties (Halim & Ibrahim, 2022).

Physical Properties Analysis

The analysis of the physical properties of similar compounds, such as their solubility, molecular weight, and thermodynamic stability, is crucial for understanding the behavior of "5-[(4-ethoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide" in different environments and its suitability for various applications. The inherent viscosity and molecular weight measurements provide insights into the compound's macromolecular characteristics, which are essential for predicting its behavior in solution and potential bioavailability (Yang, Jikei, & Kakimoto, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be understood through the study of reactions and characterizations of structurally similar compounds. The synthesis and evaluation of derivatives for binding affinity to specific receptors, for example, shed light on the functional groups and structural motifs critical for activity, which is directly relevant to understanding the chemical properties of "5-[(4-ethoxyphenoxy)methyl]-N-(4-pyridinylmethyl)-2-furamide" (Hirokawa et al., 2003).

Scientific Research Applications

Polymer Synthesis Applications

Hyperbranched aromatic polyamides have been synthesized through thermal polymerization, showing potential applications in materials science due to their solubility in common solvents and inherent viscosity properties (Yang et al., 1999). These findings suggest that structurally similar compounds could play a role in the development of new polymeric materials.

Therapeutic Research for Alzheimer's Disease

In a study focused on the treatment of Alzheimer’s disease, a series of benzamides were synthesized and tested for their butyrylcholinesterase enzyme inhibition activity. One compound showed excellent potency, suggesting that similar furamide derivatives could have therapeutic potential for Alzheimer's disease (Hussain et al., 2016).

Antibacterial and Antiviral Properties

Research on pyrimidine derivatives has unveiled compounds with high antibacterial activity against gonococcal infections. This work highlights the potential for furan-containing compounds to serve as bases for developing new antibacterial agents (Verbitskiy et al., 2021). Additionally, studies on diamino pyrimidine derivatives have shown marked inhibition of retrovirus replication, suggesting potential antiviral applications (Hocková et al., 2003).

properties

IUPAC Name

5-[(4-ethoxyphenoxy)methyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-2-24-16-3-5-17(6-4-16)25-14-18-7-8-19(26-18)20(23)22-13-15-9-11-21-12-10-15/h3-12H,2,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAZZHRTFVWARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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